Nodaga-LM3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

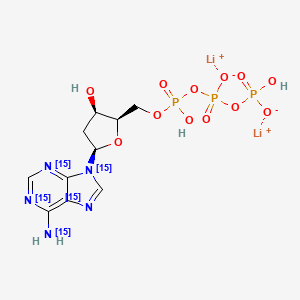

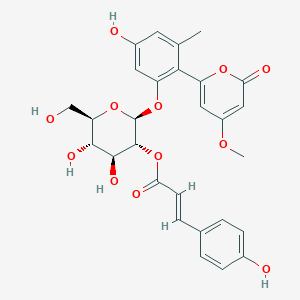

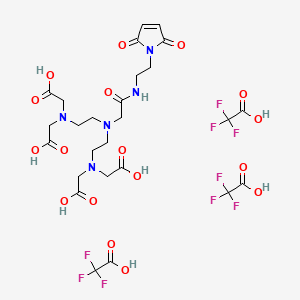

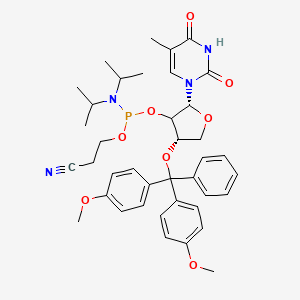

Nodaga-LM3 is a somatostatin receptor subtype 2 antagonist that can be labeled with Gallium-68 for positron emission tomography imaging. It is used primarily for imaging somatostatin receptor-positive tumors, such as neuroendocrine tumors. The compound has a molecular formula of C68H90ClN15O19S2 and a molecular weight of 1521.11 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Nodaga-LM3 is synthesized through a series of peptide coupling reactions. The synthesis involves the formation of a cyclic peptide structure with a disulfide bridge between cysteine residues. The key steps include:

Peptide Synthesis: The linear peptide is synthesized using solid-phase peptide synthesis.

Cyclization: The linear peptide is cyclized by forming a disulfide bridge between cysteine residues.

Industrial Production Methods

Industrial production of this compound involves large-scale solid-phase peptide synthesis followed by cyclization and chelation. The process is optimized for high yield and purity, ensuring that the final product is suitable for clinical applications .

Análisis De Reacciones Químicas

Types of Reactions

Nodaga-LM3 undergoes several types of chemical reactions, including:

Chelation: The compound can chelate metal ions, such as Gallium-68, for imaging purposes.

Substitution: The peptide structure allows for substitution reactions at specific amino acid residues.

Common Reagents and Conditions

Chelation: Gallium-68 chloride is commonly used for radiolabeling this compound. The reaction is typically carried out in an acidic buffer at elevated temperatures.

Substitution: Various protecting groups and coupling reagents are used during peptide synthesis to ensure selective reactions at specific residues.

Major Products

The major product formed from the chelation reaction is Gallium-68 labeled this compound, which is used for positron emission tomography imaging of somatostatin receptor-positive tumors .

Aplicaciones Científicas De Investigación

Nodaga-LM3 has several scientific research applications, including:

Chemistry: Used as a chelator for radiolabeling peptides with Gallium-68.

Biology: Employed in the study of somatostatin receptor biology and receptor-ligand interactions.

Medicine: Utilized in positron emission tomography imaging for the diagnosis and management of neuroendocrine tumors.

Industry: Applied in the development of new imaging agents and radiopharmaceuticals

Mecanismo De Acción

Nodaga-LM3 exerts its effects by binding to somatostatin receptor subtype 2. As an antagonist, it prevents the internalization of the receptor, allowing for prolonged imaging signals. The compound’s high affinity for the receptor ensures effective targeting of somatostatin receptor-positive tumors .

Comparación Con Compuestos Similares

Nodaga-LM3 is compared with other somatostatin receptor antagonists, such as:

DOTA-LM3: Similar in structure and function but uses a different chelator.

DOTATATE: An agonist that internalizes into cells, unlike this compound, which remains on the cell surface.

NODAGA-JR11: Another antagonist with similar affinity for somatostatin receptor subtype 2.

This compound is unique due to its high tumor uptake and prolonged imaging signals, making it a valuable tool for positron emission tomography imaging .

Propiedades

Fórmula molecular |

C68H90ClN15O19S2 |

|---|---|

Peso molecular |

1521.1 g/mol |

Nombre IUPAC |

(2S)-5-[[(2S)-1-[[(4R,7S,10S,13R,16S,19S)-10-(4-aminobutyl)-4-[[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]-13-[[4-(carbamoylamino)phenyl]methyl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-3-(4-chlorophenyl)-1-oxopropan-2-yl]amino]-2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]-5-oxopentanoic acid |

InChI |

InChI=1S/C68H90ClN15O19S2/c1-38(85)58-66(100)80-53(64(98)76-48(59(71)93)30-41-9-17-45(86)18-10-41)37-105-104-36-52(79-61(95)49(31-39-5-13-43(69)14-6-39)74-55(88)22-21-54(67(101)102)84-28-26-82(34-56(89)90)24-25-83(27-29-84)35-57(91)92)65(99)78-51(33-42-11-19-46(87)20-12-42)63(97)77-50(32-40-7-15-44(16-8-40)73-68(72)103)62(96)75-47(60(94)81-58)4-2-3-23-70/h5-20,38,47-54,58,85-87H,2-4,21-37,70H2,1H3,(H2,71,93)(H,74,88)(H,75,96)(H,76,98)(H,77,97)(H,78,99)(H,79,95)(H,80,100)(H,81,94)(H,89,90)(H,91,92)(H,101,102)(H3,72,73,103)/t38-,47+,48-,49+,50-,51+,52-,53+,54+,58+/m1/s1 |

Clave InChI |

ZGUZBDTZKJVCJG-DBZNSRTBSA-N |

SMILES isomérico |

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CC=C(C=C2)NC(=O)N)CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CC=C(C=C4)Cl)NC(=O)CC[C@@H](C(=O)O)N5CCN(CCN(CC5)CC(=O)O)CC(=O)O)C(=O)N[C@H](CC6=CC=C(C=C6)O)C(=O)N)O |

SMILES canónico |

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CC=C(C=C2)NC(=O)N)CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)CCC(C(=O)O)N5CCN(CCN(CC5)CC(=O)O)CC(=O)O)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)N)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2R,3S,5S)-4-hydroxy-5-(iodomethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12386582.png)